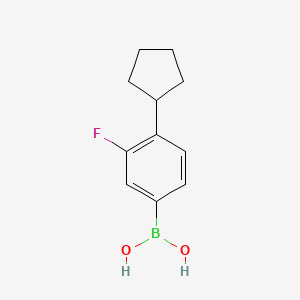
(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a methoxy group and a dioxolane ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of ethylene glycol with a carbonyl compound in the presence of an acid catalyst.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the dioxolane ring, leading to the formation of various reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine or dioxolane derivatives.
Substitution Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development:
Medicine:
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Therapeutics: Potential use in the synthesis of therapeutic agents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various biochemical applications. The methoxy and dioxolane groups can also participate in various interactions, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar boronic acid functionality but lacks the pyridine and dioxolane rings.
Pyridine-3-boronic Acid: Similar pyridine ring but lacks the methoxy and dioxolane groups.
(4-(1,3-Dioxolan-2-yl)phenyl)boronic Acid: Similar dioxolane and boronic acid groups but lacks the methoxy and pyridine rings.
Uniqueness:
Structural Complexity: The presence of both the methoxy group and the dioxolane ring on the pyridine ring makes it unique.
Versatility: The combination of functional groups allows for a wide range of chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H12BNO5 |
|---|---|
Peso molecular |
225.01 g/mol |
Nombre IUPAC |
[4-(1,3-dioxolan-2-yl)-6-methoxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H12BNO5/c1-14-8-4-6(9-15-2-3-16-9)7(5-11-8)10(12)13/h4-5,9,12-13H,2-3H2,1H3 |
Clave InChI |
ZUFDQDXTLPTIDW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1C2OCCO2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


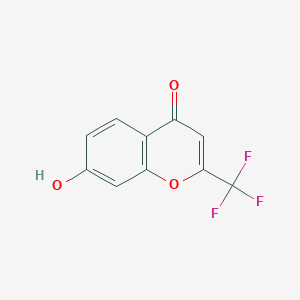

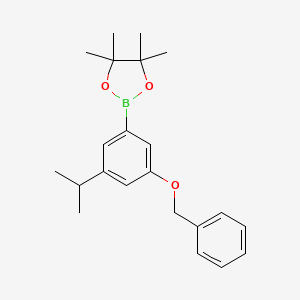
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
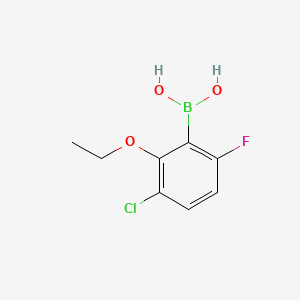
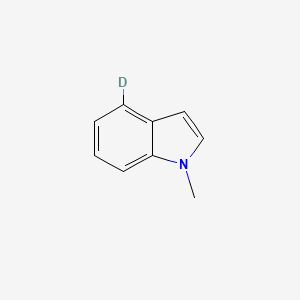
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)

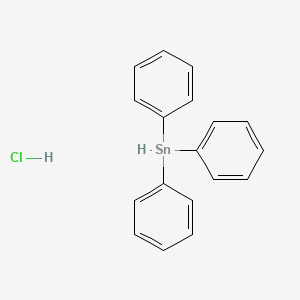

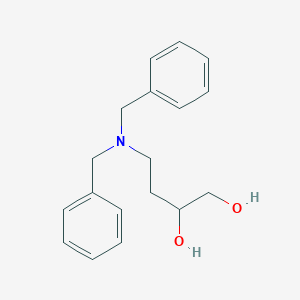
![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
